Product packaging for H-D-His(3-Me)-OH(Cat. No.:CAS No. 163750-76-3)

H-D-His(3-Me)-OH

Cat. No.: B555597
CAS No.: 163750-76-3
M. Wt: 169.18 g/mol
InChI Key: JDHILDINMRGULE-ZCFIWIBFSA-N
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Description

Contextualizing Methylated Histidine Derivatives in Biochemistry

Methylation is a fundamental biochemical process where a methyl group is added to a substrate, a reaction catalyzed by enzymes. wikipedia.org In the context of proteins, methylation is a type of post-translational modification that can alter a protein's function, regulate gene expression, and influence RNA processing. wikipedia.org Histidine, along with other amino acids like lysine (B10760008) and arginine, can undergo methylation. wikipedia.org

Specifically, histidine can be methylated at either the N1 (pros or π) or N3 (tele or τ) position of its imidazole (B134444) ring, resulting in 1-methylhistidine (1-MH) or 3-methylhistidine (3-MH) respectively. hmdb.cahmdb.cabevital.no This methylation changes the physical properties of the imidazole side chain. nih.gov For instance, methylation increases the molecular volume and hydrophobicity and fixes the protonation and tautomerization states of the histidine residue. researchgate.net These changes can impact the chelation of metal ions and the catalytic activity of enzymes. nih.govresearchgate.net

3-Methylhistidine is formed through the post-translational modification of histidine residues in proteins like actin and myosin. bevital.nonih.govnih.gov When these proteins are broken down, 3-methylhistidine is released and excreted in the urine, making it a potential biomarker for muscle protein degradation. nih.govnih.govwikipedia.orgtaylorandfrancis.com

Significance of D-Amino Acid Stereochemistry in Biological Systems

Amino acids, with the exception of glycine, are chiral molecules, meaning they exist in two mirror-image forms known as L- and D-enantiomers. jpt.combiopharmaspec.comtandfonline.com In most biological systems, proteins are constructed almost exclusively from L-amino acids. jpt.combiopharmaspec.comwikipedia.org This stereospecificity is crucial as enzymes and receptors are designed to recognize and interact with one specific enantiomer. jpt.com

While less common, D-amino acids are found in nature and can have significant biological roles. biopharmaspec.comwikipedia.org They are present in the cell walls of bacteria, contributing to their structural integrity and resistance to enzymatic degradation. tandfonline.com Some D-amino acids, such as D-serine, act as neurotransmitters in the brain. wikipedia.org In peptide synthesis, the strategic incorporation of D-amino acids can enhance the stability and resistance of peptides to breakdown by proteases, which are enzymes that cleave peptide bonds. biopharmaspec.com This increased stability is a valuable property in the development of peptide-based therapeutics.

Overview of Research Trajectories for H-D-His(3-Me)-OH

Research involving this compound has primarily focused on its utility as a specialized building block in peptide and medicinal chemistry. The presence of the methyl group on the imidazole ring and the D-configuration of the alpha-amino acid offer unique properties for designing modified peptides.

One key research trajectory involves using this compound to probe enzyme activity and protein structure-function relationships. vulcanchem.com By substituting the natural L-histidine with its D-methylated counterpart, researchers can investigate the specific roles of histidine residues in catalysis and protein interactions. The altered steric and electronic properties of the methylated imidazole ring can provide insights into the active sites of enzymes. vulcanchem.com

While specific studies on this compound are not as extensively documented as its L-counterpart, its unique combination of methylation and D-stereochemistry positions it as a valuable tool for future research in drug discovery and protein engineering. The exploration of its effects on peptide conformation, receptor binding, and biological function continues to be a promising avenue for scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B555597 H-D-His(3-Me)-OH CAS No. 163750-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHILDINMRGULE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426928
Record name 3-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163750-76-3
Record name 3-Methyl-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Approaches for H D His 3 Me Oh

Stereoselective Synthesis of D-Histidine Derivatives

The synthesis of H-D-His(3-Me)-OH presents a dual challenge: controlling the stereochemistry at the α-carbon to obtain the D-enantiomer and directing the methylation to the N-3 (also known as N-τ) position of the imidazole (B134444) ring.

Challenges in Regioselective N-Methylation of Histidine Imidazole Rings

The imidazole side chain of histidine possesses two nitrogen atoms, N-1 (N-π) and N-3 (N-τ), both of which are nucleophilic and susceptible to alkylation. This inherent reactivity leads to a significant challenge in achieving regioselective methylation. Direct methylation of a histidine derivative typically yields a mixture of N-1-methyl and N-3-methyl isomers, necessitating complex purification steps.

Several factors influence the regioselectivity of this reaction:

Tautomerism: The imidazole ring exists in two tautomeric forms. The position of the proton influences which nitrogen acts as the primary nucleophile.

Steric Hindrance: The substituent at the α-carbon can sterically hinder the approach of the methylating agent to the proximal N-1 nitrogen, potentially favoring methylation at the more distant N-3 position.

Electronic Effects: The electronic properties of the protecting groups on the α-amino and carboxyl functions can modulate the nucleophilicity of the imidazole nitrogens.

Solvent Effects: The choice of solvent can impact the tautomeric equilibrium and the reaction pathway. Density Functional Theory (DFT) calculations have been used to investigate the free energy profiles for N-alkylation in various solvents, showing that the solvent can alter the preference for N1 versus N3 alkylation. researchgate.net

Recent studies have highlighted that methylation of the histidine side chain can fix its protonation and tautomerization states, which is a critical property in various biological and chemical contexts. nih.gov The synthesis of specific regioisomers, such as 3-Me-His derivatives, is often accomplished by using protecting groups or by enforcing specific reaction conditions that favor one isomer over the other. uni-bayreuth.de

Development of D-Enantiomer-Specific Synthetic Strategies

Achieving the D-configuration of histidine derivatives requires stereocontrolled synthetic methods. Several strategies have been developed to this end.

Enzymatic and Chemoenzymatic Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. D-amino acid aminotransferases (DAAT) can produce D-amino acids from the corresponding α-keto acids. nih.gov For instance, a D-aminopeptidase from the bacterium Ochrobactrum anthropi has been utilized for the D-stereospecific synthesis of D-amino acid N-alkylamides from racemic amino acid esters. pu-toyama.ac.jp Such enzymatic approaches provide a direct route to the desired D-enantiomer with high optical purity. nih.govvulcanchem.com

Asymmetric Synthesis with Chiral Auxiliaries: A successful asymmetric synthesis of a β-substituted histidine derivative was achieved using a chiral auxiliary. lookchem.comnih.gov This method involves coupling the protected histidine precursor to an optically pure chiral auxiliary, which directs the stereochemical outcome of subsequent reactions. lookchem.com

Photoredox Catalysis: Modern synthetic methods, such as visible light-promoted photoredox catalysis, have been developed for the stereoselective synthesis of unnatural α-amino acid derivatives. nih.gov These methods often involve the addition of radicals to chiral imine derivatives, providing a pathway to enantiomerically enriched products. nih.gov

Table 1: Comparison of D-Enantiomer-Specific Synthetic Strategies
StrategyDescriptionAdvantagesChallengesReference
Enzymatic SynthesisUses enzymes like D-amino acid aminotransferases or D-aminopeptidases to resolve racemic mixtures or directly synthesize the D-enantiomer.High stereoselectivity, mild reaction conditions.Limited substrate scope for some enzymes, optimization of reaction conditions required. nih.govpu-toyama.ac.jp
Chiral AuxiliariesA covalently attached chiral molecule guides the stereoselectivity of a reaction. The auxiliary is removed in a later step.Well-established methodology, predictable stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. lookchem.comnih.gov
Starting from D-HistidineUtilizes commercially available D-histidine or its derivatives (e.g., D-histidine methyl ester) as the starting material.Stereocenter is pre-defined, avoids resolution or asymmetric steps.Potential for racemization during subsequent reaction steps, particularly during imidazole modification. cymitquimica.comunimi.it

Protecting Group Chemistry in the Synthesis of this compound

The use of protecting groups is fundamental in the synthesis of this compound, particularly when it is destined for peptide synthesis. wikipedia.orgmasterorganicchemistry.com These groups prevent unwanted side reactions at the α-amino group, the carboxylic acid, and one of the imidazole nitrogens.

Carboxyl Protection: Simple esters, such as methyl or benzyl (B1604629) esters, are often used to protect the carboxylic acid during intermediate steps. wikipedia.org

Imidazole Ring Protection: Protecting one of the imidazole nitrogens is crucial for controlling regioselectivity during methylation and for preventing side reactions during peptide coupling. Common protecting groups for the histidine imidazole ring include:

Trityl (Trt): An acid-labile group widely used in Fmoc-based solid-phase peptide synthesis. peptide.com

Tosyl (Tos) and Benzyloxymethyl (Bom): Often used in Boc-based strategies. peptide.com

2,4-Dinitrophenyl (Dnp): A stable group useful in preparing larger peptides, removable with thiolysis. peptide.compeptide.com

2-Mesitylenesulfonyl (Mts): Reported to be effective in preventing epimerization and directing reactions during the asymmetric synthesis of histidine derivatives. lookchem.comnih.gov

The selection of an imidazole protecting group is critical, as the unprotected imidazole nitrogen can catalyze racemization of the activated amino acid during peptide coupling. peptide.com

Table 2: Common Protecting Groups in Histidine Synthesis
FunctionalityProtecting GroupAbbreviationCleavage ConditionsPrimary Use CaseReference
α-Aminotert-ButoxycarbonylBocStrong acid (e.g., TFA)Boc-SPPS masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Fmoc-SPPS masterorganicchemistry.com
Imidazole Side ChainTritylTrtAcid (e.g., TFA)Fmoc-SPPS peptide.com
TosylTosStrong acid (e.g., HF)Boc-SPPS peptide.com
2,4-DinitrophenylDnpThiolysisBoc-SPPS, Fragment condensation peptide.compeptide.com
2-MesitylenesulfonylMtsStrong acidAsymmetric synthesis lookchem.comnih.gov

Incorporation of this compound into Peptide Architectures

The unique properties conferred by methylated D-histidine make it a valuable building block for creating novel peptides with specific structural and functional characteristics. nih.gov

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. peptide.comcore.ac.uk The incorporation of this compound into a peptide sequence via SPPS requires a properly protected derivative, typically Fmoc-D-His(3-Me)-OH or Boc-D-His(3-Me)-OH. The synthesis involves anchoring the C-terminal amino acid to an insoluble resin and then sequentially adding protected amino acids. core.ac.uk

The incorporation of a methylated histidine, such as D-His(3-Me), can be used to enforce specific coordination geometries in metalloproteins or to modulate catalytic activity. nih.gov The fixed tautomeric state of the methylated imidazole ring prevents the ambiguity of metal ligation that can occur with natural histidine, which has two available nitrogen coordination sites. nih.gov The use of D-amino acids can also impart resistance to enzymatic degradation and help to control peptide conformation.

Chemoenzymatic Synthesis of this compound-Containing Peptides

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.govresearchgate.net This approach uses enzymes, such as proteases operating in reverse, to form peptide bonds under mild, aqueous conditions. nih.gov

Key advantages of CEPS include:

Stereoselectivity: Enzymes can distinguish between enantiomers, making them ideal for reactions involving D-amino acids. pu-toyama.ac.jpnih.gov

Regioselectivity: Enzymes can catalyze bond formation at specific sites, minimizing the need for extensive protecting group strategies.

Mild Conditions: Reactions are typically run at or near neutral pH and room temperature, which helps to prevent racemization and preserve sensitive functional groups. researchgate.net

While the direct enzymatic incorporation of this compound is not widely documented, the principles of CEPS are applicable. Thioesterase (TE) domains from nonribosomal peptide synthetases (NRPS) are particularly promising, as they have been shown to catalyze the cyclization of linear peptides containing non-proteinogenic residues. nih.govbeilstein-journals.org A chemoenzymatic strategy could involve the chemical synthesis of a linear peptide containing this compound, followed by an enzyme-catalyzed ligation or cyclization step. beilstein-journals.orgnsf.gov

Influence of D-Stereochemistry on Peptide Assembly and Yield

The primary motivation for incorporating D-amino acids is often to enhance the metabolic stability of peptides by making them resistant to degradation by proteases, which are stereospecific for L-amino acid peptide bonds. lifetein.com.cn However, the influence of D-stereochemistry extends far beyond simple proteolytic resistance, directly affecting the physicochemical properties of the peptide during and after synthesis.

Detailed Research Findings

The introduction of a D-amino acid into a sequence of L-amino acids inevitably alters the peptide's conformational landscape. nih.gov Research indicates that even a single D-amino acid substitution can disrupt or modify standard secondary structures. nih.govfrontiersin.org

Structural Perturbations: The presence of a D-amino acid can break the continuity of right-handed α-helices, often inducing kinked or turn-like structures. nih.govfrontiersin.org The effect on β-sheet formation is more complex; while it can be disruptive, in some cases, the inclusion of D-amino acids can facilitate the formation of unique and stable assemblies, such as antiparallel β-sheets or nanotubes, that may not be accessible to their homochiral L-counterparts. nih.gov The specific outcome is highly dependent on the amino acid sequence and the steric hindrance of the side chains involved. nih.govfrontiersin.org

Reaction Kinetics and Yield: The stereochemistry of the reactants can impact the efficiency and rate of the peptide coupling reaction. Studies exploring peptide synthesis on oligonucleotide templates have shown a distinct kinetic preference for L-amino acids, which demonstrated faster reactions and higher yields in almost all investigated combinations. rsc.org In these systems, peptides with mixed L/D-stereochemistry were found to be less competitive than their homo-L-counterparts. rsc.org The potential for epimerization—the unwanted conversion between L- and D-forms during synthesis, often influenced by coupling reagents and solvents—can further complicate the synthesis and reduce the yield of the desired stereochemically pure product. mdpi.com

Chemoenzymatic Synthesis: While many biological systems are highly specific for L-amino acids, chemoenzymatic approaches have been developed to overcome these limitations. For instance, the use of adenylation domains from nonribosomal peptide synthetases (NRPS) allows for the activation and synthesis of dipeptides containing D-amino acids, including ld-, dl-, and dd-configurations. asm.org In some specialized enzymatic reactions, such as lipase-catalyzed reverse hydrolysis, the synthesis of heterochiral peptides containing D-amino acids has been reported to achieve higher conversion yields than the corresponding all-L-peptides, highlighting the context-dependent nature of yield. nih.gov

The following table summarizes the comparative influence of incorporating D-amino acids versus L-amino acids on various aspects of peptide synthesis and structure.

AspectTypical Effect of L-Amino Acid IncorporationReported Effect of D-Amino Acid Incorporation
Secondary Structure Promotes formation of canonical right-handed α-helices and parallel/antiparallel β-sheets.Can disrupt α-helical structures by inducing kinks. nih.govfrontiersin.org May lead to novel assemblies like unique β-sheet conformations. nih.gov
Proteolytic Stability Susceptible to degradation by natural proteases. lifetein.com.cnSignificantly enhanced resistance to enzymatic degradation. jpt.comlifetein.com.cn
Reaction Kinetics Generally faster reaction rates and higher yields in certain template-directed synthetic models. rsc.orgCan exhibit slower kinetics in some systems. rsc.org However, specific enzymatic methods may show improved yields. nih.gov
Bioactivity Standard for interaction with biological receptors.Can alter or, in some cases, enhance binding to biological targets through unique conformations. jpt.com
Purification Straightforward if side reactions are minimized.Can be complicated by the presence of diastereomeric impurities if epimerization occurs during synthesis. mdpi.com

Structural Elucidation and Conformational Analysis of H D His 3 Me Oh and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the three-dimensional structure and properties of molecules like H-D-His(3-Me)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and stereochemistry of organic molecules. researchgate.net In the case of this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the chemical environment of each nucleus.

The ¹H NMR spectrum of a related compound, methylhistidine, in H₂O shows distinct peaks corresponding to the different protons in the molecule. hmdb.ca For this compound, the proton signals for the α-carbon, β-carbon, and the imidazole (B134444) ring protons would be expected at specific chemical shifts. The coupling patterns between adjacent protons provide further structural information. For instance, the protons of the CH₂ group would appear as a quartet due to coupling with the three protons of the adjacent CH₃ group. chemguide.co.uk

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org The chemical shifts of the carbon atoms in this compound are influenced by their chemical environment, including the presence of electronegative atoms like oxygen and nitrogen. libretexts.orgucl.ac.uk For example, the carbon atom attached to the oxygen of the carboxyl group would resonate at a higher frequency compared to the other carbon atoms. libretexts.org The presence of a methyl group on the imidazole ring also influences the chemical shifts of the ring carbons.

The imidazole side chain of histidine has a pKa of approximately 6.0, and the molecule can exist in different protonation and tautomeric states that are sensitive to the chemical environment. researchgate.net NMR titration experiments, where spectra are recorded at different pH values, can be used to study these states.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Histidine Derivatives

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
~4.0~55
~3.2~28
C(imidazole)7.0 - 8.5115 - 135
CH₃(imidazole)~3.7~35
C=O-~175

Note: These are approximate values and can vary depending on the solvent and pH.

High-Resolution Mass Spectrometry (MS) for Molecular and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and elemental composition of a compound. animbiosci.orgpsu.edu For this compound, HRMS would confirm its molecular formula as C₇H₁₁N₃O₂. iris-biotech.dechemsrc.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting fragment ions. psu.edunih.gov The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the carboxyl group (CO₂), water (H₂O), and fragments corresponding to the imidazole ring. The study of isomeric metabolites τ- and π-methylhistidine has shown that different collision energies in mass spectrometry can lead to distinct fragmentation patterns, allowing for their separate determination. mdpi.com For instance, at a collision energy of 15 V, the most intense fragment ion for τ-methylhistidine is m/z 124, while for π-methylhistidine at 30 V, it is m/z 95. mdpi.com This highlights the power of MS in distinguishing between closely related isomers.

Liquid chromatography-mass spectrometry (LC-MS) is often used for the analysis of amino acids and their derivatives in complex biological samples. researchgate.net This technique combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry.

Chiroptical Techniques for Stereochemical Purity Determination

Chiroptical techniques are essential for studying the stereochemistry of chiral molecules. numberanalytics.com These methods are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.comslideshare.net

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such techniques. numberanalytics.comnih.gov ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions and the absolute configuration of a chiral molecule. researchgate.net VCD, on the other hand, measures the differential absorption in the infrared region, giving insights into the vibrational modes and conformational preferences of the molecule in solution. numberanalytics.comnih.gov

For this compound, the D-configuration at the α-carbon would give rise to a characteristic ECD spectrum. The stereochemical purity can be assessed by comparing the experimental spectrum with that of a known standard or with theoretical calculations. A combination of ECD and VCD can be particularly powerful in unequivocally establishing the absolute configurations of diastereomers. researchgate.net

Crystallographic and Computational Structural Studies

While spectroscopic methods provide valuable information about the structure in solution, crystallographic and computational methods offer a more detailed picture of the solid-state structure and conformational landscape.

X-ray Diffraction Analysis of D-Methylhistidine Analogs

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state, provided that high-quality single crystals can be obtained. researchgate.netnumberanalytics.com This technique provides precise information about bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the absolute configuration of a chiral center.

Molecular Modeling and Dynamics Simulations of this compound Conformers

Molecular modeling and dynamics simulations are powerful computational tools used to explore the conformational landscape of molecules and to understand their dynamic behavior. mdpi.com These methods can predict the relative energies of different conformers and the barriers to rotation around single bonds. cdnsciencepub.comlasalle.edu

For this compound, molecular modeling can be used to investigate the preferred conformations of the side chain, defined by the torsional angles χ¹ (N-Cα-Cβ-Cγ) and χ² (Cα-Cβ-Cγ-Cδ). nih.gov The side chain of histidine can adopt three low-energy staggered rotameric conformations: gauche(-), gauche(+), and trans. nih.gov

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. mdpi.com These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes over time. Ab initio molecular orbital calculations have been used to study the conformations of L-histidine, showing that the relative energies of different conformers can be substantial. cdnsciencepub.com Similar computational studies on this compound would provide a deeper understanding of its conformational preferences and how the methyl group on the imidazole ring influences its structure and dynamics. Quantum chemical calculations have also been employed to study the gas-phase structure of protonated histidine, highlighting the importance of strong intramolecular hydrogen bonding. irb.hr

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost. For this compound, DFT calculations can provide deep insights into its reactivity, stability, and spectroscopic properties by modeling the distribution of electrons and the energies of molecular orbitals.

Theoretical investigations into related amino acid structures, such as L-histidine and its derivatives, are frequently performed using DFT methods to understand their electronic characteristics. squ.edu.omnih.govresearchgate.net These studies typically involve the use of hybrid functionals, like Becke's three-parameter hybrid exchange potential combined with the Lee-Yang-Parr correlation functional (B3LYP), or long-range corrected functionals such as ωB97x-D. squ.edu.omnih.gov The choice of basis set is also crucial for accurate results, with Pople-style basis sets like 6-31G or 6-311++G(d,p) being commonly employed. squ.edu.omnih.gov

For a molecule like this compound, DFT calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. Following this, a frequency calculation is typically performed to confirm that the optimized structure represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. nih.gov

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study charge delocalization and intramolecular interactions, such as hydrogen bonds, which are significant in determining the conformation and properties of amino acids. acs.org The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites for potential chemical reactions. ekb.eg

In studies of similar molecules, such as Schiff bases derived from amino acids, theoretical calculations have been used to explore the effects of different substituents on the electronic structure. impactfactor.org For instance, DFT has been employed to elucidate how methylation of the histidine imidazole ring can influence its electronic environment and reactivity. researchgate.net Computational studies on Nδ-methyl histidine have shown that such modifications can impact electron transfer processes by altering redox potentials. mdpi.com

Table 1: Representative Electronic Properties of this compound from DFT Calculations

This table is a representation of typical data obtained from DFT calculations for similar molecules and is for illustrative purposes.

Calculated PropertyRepresentative ValueUnitSignificance
HOMO Energy-6.2eVIndicates electron-donating capability.
LUMO Energy-0.5eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)5.7eVRelates to chemical reactivity and stability.
Dipole Moment3.5DebyeMeasures the overall polarity of the molecule.
Ionization Potential6.2eVEnergy required to remove an electron.
Electron Affinity0.5eVEnergy released when an electron is added.

These theoretical calculations are fundamental for predicting the behavior of this compound in various chemical environments and for understanding how its specific methylation pattern influences its electronic properties compared to its parent compound, D-histidine.

Biochemical Roles and Metabolic Interplay of H D His 3 Me Oh

Investigation of H-D-His(3-Me)-OH in D-Amino Acid Metabolism

While L-amino acids are the primary building blocks of proteins, D-amino acids are also found in living organisms and participate in various biological processes. researchgate.netacs.org The metabolism of D-amino acids often involves specific enzymes that can recognize and process these stereoisomers.

Enzymatic Pathways Involving D-Amino Acid Oxidases and Transaminases

D-amino acid oxidases (DAAO) are flavoenzymes that catalyze the oxidative deamination of D-amino acids with high stereoselectivity. nih.gov These enzymes are present in a wide range of organisms, from microorganisms to humans, and play a role in degrading D-amino acids. nih.govpnas.org For instance, DAAO can convert D-tryptophan into its corresponding α-keto acid, indole-3-pyruvic acid. nih.gov While specific studies on the interaction of this compound with DAAO are not prevalent in the provided search results, the general function of DAAO suggests it could potentially metabolize this compound.

Transaminases are another class of enzymes involved in amino acid metabolism. Some transaminases can facilitate the conversion of D-amino acids. For example, the conversion of the α-keto acid of D-tryptophan back to L-tryptophan can be catalyzed by an aspartate aminotransferase. nih.gov Chemoenzymatic approaches have utilized promiscuous transaminases to synthesize various non-canonical amino acids. chemrxiv.org

Role in Non-Canonical Amino Acid Pathways and Metabolite Profiling

Non-canonical amino acids (ncAAs), which are not among the 20 standard proteinogenic amino acids, have gained significant interest for their roles in various biological processes and their potential as building blocks for novel pharmaceuticals. preprints.orgmdpi.com The biosynthesis and incorporation of ncAAs into proteins are expanding areas of research. preprints.orgnih.gov this compound is considered a non-canonical amino acid. mdpi.com

Metabolite profiling studies aim to identify and quantify the small molecules within a biological system. Such studies can reveal the presence of ncAAs like this compound and provide insights into their metabolic pathways. For instance, metabolomic analysis has been used to identify biomarkers for differentiating between closely related plant species. mdpi.com

Impact on Histidine and Methylhistidine Metabolic Networks

Histidine is an essential amino acid with diverse roles, including acting as a precursor for histamine (B1213489) and carnosine. rupahealth.comnih.gov Its metabolism is complex and involves several enzymatic pathways. nih.govcreative-proteomics.com

Biosynthesis and Catabolism of Methylated Histidines, with focus on Stereospecificity

Histidine can be methylated at different positions on its imidazole (B134444) ring, leading to isomers like 1-methylhistidine and 3-methylhistidine. hmdb.carupahealth.com This methylation is a post-translational modification that occurs on histidine residues within proteins like actin and myosin, catalyzed by histidine methyltransferases using S-adenosylmethionine (SAM) as the methyl donor. nih.govbevital.norsc.org The enzyme SET domain-containing protein 3 is known to methylate the N-3 position of histidine in proteins. nih.gov When these methylated proteins are broken down, 3-methylhistidine is released and excreted in the urine. bevital.nowikipedia.org

The stereospecificity of these enzymatic reactions is crucial. Enzymes involved in the biosynthesis and catabolism of amino acids often exhibit high selectivity for either the L- or D-enantiomer. researchgate.netacs.orgacs.org For example, human ribosomal oxygenases catalyze the stereospecific hydroxylation of histidine residues. rsc.org While the biosynthesis of L-3-methylhistidine is well-documented as a post-translational modification, the specific biosynthetic pathways for this compound are not detailed in the search results.

Interconversion and Chiral Specificity in Histidine-Related Metabolic Processes

Chiral inversion, the conversion of one enantiomer to its opposite, can occur in biological systems, often facilitated by enzymes. oup.com For instance, the conversion of D-tryptophan to L-tryptophan involves D-amino acid oxidase and an aminotransferase. nih.gov The existence of both L- and D-amino acids in living systems points to the presence of enzymes with stereoselective recognition capabilities. researchgate.netacs.org

The study of chiral specificity is important in understanding the function of molecules in biological systems. mdpi.com For example, the catalytic activity of enzymes can be highly dependent on the stereochemistry of their substrates. nih.govucd.ie While the potential for interconversion between L- and D-3-methylhistidine exists, specific enzymes catalyzing this reaction for this compound are not explicitly identified in the provided information.

This compound as a Potential Biochemical Probe or Biomarker

A biomarker is a measurable indicator of a biological state or condition. lungevity.orgthemmrf.org They are crucial for diagnosing diseases, monitoring progression, and evaluating treatment effectiveness. mdpi.com

The L-isomer, 3-methylhistidine (3-MH), is a well-established biomarker for muscle protein breakdown. rupahealth.comwikipedia.orghealthmatters.io Its levels in urine and plasma can indicate muscle catabolism due to various factors like strenuous exercise, muscle injury, or certain diseases. rupahealth.comhealthmatters.io Since 3-MH is formed during the post-translational modification of actin and myosin, its release reflects the rate of muscle protein degradation. nih.govbevital.nocaymanchem.com

Given that this compound is the D-enantiomer of this important biomarker, it holds potential as a biochemical probe. In research, modified amino acids like this compound can be used to study enzyme activity and protein interactions. vulcanchem.com For example, deuterated versions of 3-methylhistidine are used in diagnostic procedures to determine the rate of muscle protein catabolism. cancer.govmedchemexpress.com The distinct stereochemistry of this compound could be leveraged to investigate the stereospecificity of enzymes and transport systems involved in histidine and methylhistidine metabolism.

Utility in Studying Protein Turnover and Degradation Mechanisms (D-form vs. L-form)

The L-form of 3-methylhistidine is a product of the post-translational methylation of histidine residues within the contractile proteins actin and myosin. nih.govwikipedia.org Following the degradation of these muscle proteins, L-3-MH is released into the circulation. nih.gov Crucially, it is not reutilized for protein synthesis because there is no corresponding transfer RNA (tRNA) to incorporate it into new proteins. nih.govnih.gov In most species, it is not further metabolized and is quantitatively excreted in the urine, making its excretion rate a reliable index of myofibrillar protein degradation. nih.govnih.gov

The utility of this compound, the D-isomer, in studying these mechanisms is primarily theoretical and comparative at present, as the majority of research has focused on the naturally occurring L-form. The key to the utility of any form of 3-methylhistidine as a biomarker lies in its metabolic fate. For the D-form to be a useful tool, its metabolic handling must be predictable and distinct from the L-form.

Research into the metabolism of D-amino acids in mammals has shown that they are generally not handled in the same way as their L-counterparts. D-amino acid oxidase (DAO), an enzyme present in mammals, can metabolize some D-amino acids, but its substrate specificity is variable. The metabolic fate of this compound would depend on whether it is a substrate for DAO or other enzymes. If it is not metabolized and is excreted quantitatively, it could serve as a valuable inert marker.

A key distinction arises in tracer-based studies. While the body endogenously produces L-3-MH from muscle breakdown, this compound would only be present if administered externally. This makes the D-form a potentially "cleaner" tracer, as its presence and concentration would not be confounded by endogenous production, a significant variable when using labeled L-3-MH. However, the assumption that the D-isomer is not metabolized or selectively transported would need rigorous validation.

Applications in Investigating Metabolic Fluxes and Enzyme Kinetics

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govoup.com Stable isotope tracers are central to these methodologies, allowing researchers to track the movement of atoms through metabolic pathways. worktribe.com

The application of this compound in this context is linked to its potential as a tracer. If a stable isotope-labeled version of this compound (e.g., deuterated) were administered, its appearance and distribution in various biological compartments could provide insights into transport kinetics and renal clearance mechanisms without the interference of endogenous L-3-MH.

The study of enzyme kinetics involves measuring the rate of enzyme-catalyzed reactions. libretexts.org this compound could be used to investigate the stereospecificity of enzymes and transporters involved in amino acid metabolism. For example, by comparing the transport rates of this compound and its L-isomer across cell membranes, researchers could characterize the substrate specificity of the amino acid transporters involved. Similarly, its resistance to metabolism by enzymes that act on the L-form could be quantified, providing valuable data on enzyme stereoselectivity.

A compartmental model for L-3-methylhistidine metabolism in humans has been developed to understand its kinetics. hmdb.ca A similar kinetic study using labeled this compound could help to refine these models by providing data on a closely related molecule that is not subject to endogenous production. Such studies have been performed in lambs using deuterated L-3-methylhistidine (d3-3MH) to create a three-compartment kinetic model of its metabolism. nih.gov

Development of this compound as a Tracer for Biochemical Pathways

The development of stable isotope-labeled tracers has revolutionized the study of metabolic pathways in vivo. nih.gov Deuterated L-3-methylhistidine (often abbreviated as d3-3MH or D-3MH in literature, where the "D" refers to deuterium (B1214612), not the D-isomer configuration) is already in use as a tracer to study muscle protein breakdown. nih.govnih.gov In these methods, a known amount of labeled L-3-MH is administered, and its dilution by endogenously released, unlabeled L-3-MH is measured in plasma or urine. nih.gov This allows for the calculation of the rate of appearance of endogenous 3-MH, which reflects the rate of myofibrillar protein breakdown. nih.gov

A significant advancement in this area is the development of methods that use a single tracer to assess both muscle protein synthesis and breakdown. nih.gov One such novel approach uses [methyl-D3]-13C-methionine. nih.govresearchgate.net In this method, the labeled methyl group from methionine is transferred to protein-bound histidine. researchgate.net When the muscle protein is later broken down, [methyl-D3]-3-methylhistidine is released, and its rate of appearance can be measured as an index of muscle protein breakdown. nih.govresearchgate.net

The development of this compound as a tracer would follow a different logic. Instead of measuring its dilution, its primary advantage would be as an exogenous marker. A stable isotope-labeled version of this compound could be administered to study its own metabolic fate, including absorption, distribution, and excretion. This could be particularly useful for:

Probing Renal Function: As 3-methylhistidine clearance is dependent on kidney function, tracking the excretion of a known dose of labeled this compound could offer a precise way to assess specific aspects of renal handling of amino acid derivatives. mdpi.com

Investigating Transport Stereospecificity: By simultaneously administering labeled D- and L-isomers, researchers could directly compare their transport and metabolic fates in vivo, providing clear data on the stereospecificity of the systems involved.

The table below summarizes findings from studies using labeled 3-methylhistidine tracers, which inform the potential applications for a D-isomer tracer.

Tracer UsedOrganism/SystemKey FindingsReference(s)
3-[2H3]methylhistidine (d3-3MH)LambsUsed to develop a three-compartment kinetic model of 3MH metabolism and calculate a myofibrillar protein fractional breakdown rate of approximately 5%/day. nih.gov
methyl-d3-3MH (D-3MH)Healthy MenOral tracer dose allowed for an index of myofibrillar protein breakdown from spot urine or plasma samples, avoiding the need for 24-hour urine collection and meat-free diets. nih.gov
Methyl-[D3]-3-methylhistidine (D3-3MH)Older MenUsed in a combined oral stable isotope assessment to measure whole-body muscle protein breakdown, yielding a rate constant (k) of 0.052. nih.gov
[methyl-D3]-13C-methionineC2C12 MyotubesA single tracer was used to simultaneously measure muscle protein synthesis (via methionine incorporation) and breakdown (via release of methyl[D3]-methylhistidine). nih.govresearchgate.net

While direct research on this compound is limited, the extensive use of its labeled L-isomer provides a strong rationale for its development as a specialized tracer to investigate the stereospecific aspects of amino acid metabolism and transport.

Enzymatic and Receptor Interactions Involving H D His 3 Me Oh

D-Amino Acid Specific Enzyme Interactions

Enzymes that specifically process D-amino acids are crucial for metabolizing these non-canonical amino acids, which can originate from food processing or gut microbiota. tandfonline.com The interaction of H-D-His(3-Me)-OH with such enzymes is governed by principles of stereospecificity, where the enzyme's active site is precisely shaped to accommodate the D-configuration.

Substrate Recognition and Binding by D-Enantiomer-Specific Enzymes

The ability of enzymes to distinguish between D- and L-enantiomers is fundamental to their specificity. mdpi.com D-enantiomer-specific enzymes possess active sites with a chiral environment that preferentially binds D-amino acids. For instance, D-amino acid oxidases (DAAOs) bind the D-amino acid substrate at the re-face of their flavin cofactor. mdpi.com The binding energy is often derived from specific interactions, such as the electrostatic interaction between a conserved arginine residue (e.g., Arg283 in human DAAO) and the substrate's negatively charged α-carboxyl group. mdpi.com

A clear example of such specific recognition is seen in Pseudomonas aeruginosa D-Arginine Dehydrogenase (DADH), an enzyme that can also process D-histidine. researchgate.net Crystal structures reveal that the enzyme's active site is a flask-like cavity. Substrate recognition involves a flexible surface loop that acts as an "active site lid," which can change conformation upon substrate binding. researchgate.net In the case of D-histidine, its imidazole (B134444) group forms distinct hydrogen bond interactions with residues His48, Thr50, and either Glu87 or Gln336 within the active site. researchgate.net This precise positioning, which differs from that of other substrates like D-arginine, underscores the structural basis for substrate specificity in D-enantiomer-specific enzymes. researchgate.net

Table 1: Key Interactions in D-Enantiomer-Specific Enzyme Active Sites
EnzymeSubstrate/AnalogueKey Interacting ResiduesInteraction TypeReference
Human D-Amino Acid Oxidase (hDAAO)D-Amino AcidArg283, Tyr228Electrostatic interaction and H-bond with substrate's α-carboxyl group mdpi.com
P. aeruginosa D-Arginine Dehydrogenase (DADH)Iminoarginine (product)Thr50, Glu87Hydrogen bond and ionic interaction with guanidinium (B1211019) group researchgate.net
Iminohistidine (product)His48, Thr50, Glu87, Gln336Hydrogen bonds with imidazole group

Mechanism of Enzyme Inhibition by this compound

Enzyme inhibitors are molecules that decrease an enzyme's activity. bgc.ac.in They can be broadly classified as reversible, which dissociate rapidly from the enzyme, or irreversible, which form a tight, often covalent, bond. bgc.ac.inlibretexts.org Given its structural similarity to D-histidine, this compound can be hypothesized to function as a competitive inhibitor for enzymes that recognize D-histidine or related D-amino acids.

Competitive inhibitors structurally resemble the substrate and compete for the same active site on the enzyme. libretexts.orgresearchgate.net By binding to the active site, the inhibitor prevents the actual substrate from binding, thereby reducing the rate of catalysis. The degree of inhibition depends on the relative concentrations of the inhibitor and the substrate. bgc.ac.in The methylation at the 3-position of the imidazole ring of this compound introduces a key structural modification compared to D-histidine. vulcanchem.com This alteration can affect its binding affinity for an active site, potentially making it a more potent or selective inhibitor than the unmodified amino acid.

Alternatively, the compound could function as a mechanism-based inhibitor, also known as a suicide substrate. savemyexams.comnptel.ac.in In this scenario, the inhibitor binds to the active site like a substrate, and the enzyme begins its catalytic process. However, the modified structure of the inhibitor causes the formation of a reactive intermediate that then covalently and irreversibly binds to the enzyme, permanently inactivating it. savemyexams.comnptel.ac.in

Allosteric Modulation and Conformational Changes Induced by D-Methylhistidine Derivatives

Allosteric modulation occurs when a molecule binds to an enzyme at a site other than the active site (an allosteric site), causing a conformational change that alters the enzyme's activity. savemyexams.comteachmephysiology.com Histidine and its derivatives are known to be involved in such allosteric mechanisms.

A prominent example is the "allosteric histidine switch" observed in the zinc-sensing transcriptional regulator ZitR. nih.govpnas.org In this protein, the binding of a zinc ion to a secondary site triggers a conformational change in which a histidine residue (H42) at the primary zinc-binding site switches the nitrogen atom it uses to coordinate the metal ion. pnas.org This switch acts as an allosteric signal that converts the protein from a non-DNA-binding state to an optimal DNA-binding conformation. nih.govpnas.org Studies using a methyl-histidine analog helped to probe and verify this mechanism. nih.gov

Further research on the zinc-sensor CzrA demonstrated that substituting a key histidine with 1-methylhistidine (MeH) significantly impacts allosteric regulation. univr.it While the substitution had little effect on the protein's conformation in the absence of DNA, it markedly reduced the free energy of allosteric negative regulation of DNA binding when zinc was present. univr.it These findings illustrate that methylation on the histidine ring can directly influence the energetic landscape of allosteric coupling and induce functionally significant conformational changes.

Table 2: Examples of Allosteric Modulation by Histidine Derivatives
ProteinModulator/ModificationMechanismFunctional OutcomeReference
ZitRZinc (II) binding, probed with δ-methyl-histidine"Histidine switch": H42 changes its coordinating nitrogen atom from Nε2 to Nδ1.Conformational change from non-optimal to optimal DNA-binding state. nih.govpnas.org
CzrA1-methylhistidine (H97MeH) substitutionReduces the free energy of allosteric coupling.Poor allosteric inhibition of DNA binding upon Zn(II) binding. univr.it
HD3 DeoxyribozymeL-HistidineInduces conformational changes observable by circular dichroism.Modulates catalytic activity of RNA cleavage. mdpi.com

Role in Peptide-Enzyme Interactions

When incorporated into a peptide chain, this compound can profoundly influence the peptide's structure, stability, and interaction with enzymes. This makes it a valuable building block in peptide synthesis for creating peptidomimetics with enhanced properties. vulcanchem.com

Influence of D-His(3-Me) Residues on Peptide Conformation and Enzyme Substrate Specificity

The incorporation of non-natural amino acids, particularly D-enantiomers, is a well-established strategy to improve the properties of bioactive peptides. researchgate.net The primary advantages conferred by a D-His(3-Me) residue are enhanced proteolytic stability and conformational constraint.

Proteolytic Stability : Peptides composed of L-amino acids are readily degraded by proteases. The presence of a D-amino acid residue disrupts the stereospecific recognition by these enzymes, rendering the peptide bond resistant to cleavage and extending the peptide's biological half-life. pnas.orgmdpi.com

Conformational Constraint : The incorporation of modified amino acids can constrain the peptide backbone and side-chain torsional angles (χ-space), locking the peptide into a more specific three-dimensional structure. nih.gov The methylation on the imidazole ring and the D-configuration of this compound alter the local steric and electronic environment, influencing the peptide's preferred conformation. vulcanchem.com This defined conformation can lead to higher affinity and selectivity for a target enzyme or receptor. nih.gov

Table 3: Effect of D-Amino Acid Substitution on MUC2 Peptide Binding
Peptide Derivative (Epitope: PTGTQ)Position of D-Amino Acid SubstitutionRelative Antibody Binding (IC50)Reference
TPTPTGTQTPT (All L-amino acids)NoneHigh (IC50 = 60 μmol/dm³) pnas.org
TPTPTGTQtptC-terminusHigh (IC50 = 61 μmol/dm³)
tptPTGTQTPTN-terminusLow (IC50 = 392 μmol/dm³)

*Lower case letters (t, p) denote D-amino acids.

Catalytic Mechanisms of Enzymes with this compound-Containing Substrates or Inhibitors

The catalytic mechanism of an enzyme acting on a substrate containing this compound would be fundamentally affected by the residue's unique chemistry. The imidazole side chain of histidine is one of the most versatile catalytic functional groups, often participating in acid-base catalysis by donating or accepting protons. wou.edu For example, it is a key component of the catalytic triad (B1167595) in serine proteases. wou.edu

The methylation of histidine at the N3 (π) position, as in this compound, has significant biochemical consequences. It increases the pKa of the imidazole ring and, crucially, prevents the N3 nitrogen from participating in proton transfer and eliminates the ring's ability to tautomerize. nih.gov If an enzyme's catalytic mechanism requires abstracting a proton from the N3 position or relies on tautomerization to facilitate the reaction, the presence of a 3-methylhistidine residue would stall this process.

Therefore, if a peptide containing D-His(3-Me)-OH acts as a substrate, the enzyme must not only accommodate the D-stereocenter but also possess a catalytic mechanism that does not depend on the N3 atom's proton lability. If the compound acts as an inhibitor, its ability to bind to the active site but resist catalysis due to this chemical block could be the very source of its inhibitory power, effectively acting as a dead-end inhibitor. oup.com The enzyme would bind the molecule, but the catalytic cycle would be aborted because a necessary chemical step, such as proton transfer, is impossible. wou.edunih.gov

Ligand-Receptor Binding Studies of this compound Containing Peptides

The incorporation of non-standard amino acids, such as this compound, into peptide sequences is a key strategy in medicinal chemistry to enhance stability, modulate receptor affinity, and confer specific pharmacological profiles. While direct and extensive research on peptides exclusively containing this compound is limited in publicly available literature, the principles governing their interactions can be inferred from studies on related D-amino acids and methylated histidine analogs.

Affinity and Specificity Profiling for Receptor Targets (e.g., Histamine (B1213489) Receptors)

The introduction of a D-amino acid, like D-histidine, and further modification through methylation at the 3-position of the imidazole ring can significantly alter the binding affinity and selectivity of a peptide for its receptor targets, including the four subtypes of histamine receptors (H1, H2, H3, and H4). scirp.orgdiva-portal.orgnih.gov These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. benthamopen.com

The affinity of histamine itself varies across the receptor subtypes, with higher affinity for H3 and H4 receptors (K_i values in the nanomolar range) compared to H1 and H2 receptors (micromolar affinity). scirp.org Peptides designed to interact with these receptors would be evaluated for their ability to bind with high affinity and selectivity to a specific subtype. For instance, antagonists for the H1 receptor are common anti-allergy medications, while H3 receptor antagonists have been explored for neurological conditions. researchgate.net

The inclusion of a D-amino acid can enhance resistance to enzymatic degradation, thereby increasing the peptide's bioavailability and duration of action. nih.govnih.gov The methylation on the imidazole ring of histidine modifies its electronic and steric properties, which can fine-tune the interaction with the receptor's binding pocket. nih.gov

Table 1: Illustrative Affinity Profile of a Hypothetical Peptide Series

This table illustrates the type of data that would be generated from affinity profiling studies. The values are hypothetical and for demonstration purposes only, as specific data for this compound-containing peptides is not currently published.

Peptide AnalogTarget ReceptorBinding Affinity (K_i, nM)Selectivity vs. H1RSelectivity vs. H2RSelectivity vs. H4R
Parent Peptide (L-His)H3R5020x100x5x
Analog 1 (D-His)H3R2540x200x10x
Analog 2 (this compound) H3R 10 100x 500x 20x
Analog 3 (L-His(3-Me))H3R3030x150x8x

Structural Basis of D-Amino Acid Mediated Receptor Recognition and Activation

The three-dimensional conformation of a peptide is critical for its interaction with a receptor. The substitution of a naturally occurring L-amino acid with a D-amino acid can induce significant changes in the peptide's secondary structure, such as altering turns or helical propensity. researchgate.netmdpi.com This conformational change can either enhance or diminish the peptide's ability to fit into the receptor's binding pocket.

For a peptide containing this compound, the D-configuration would orient the 3-methyl-imidazole side chain in a different spatial direction compared to its L-counterpart. This altered orientation could:

Create new favorable interactions: The side chain might form new hydrogen bonds, hydrophobic, or electrostatic interactions with receptor residues that are not possible with the L-amino acid.

Avoid steric clashes: The D-isomer might prevent unfavorable steric hindrance that occurs with the L-isomer, allowing for a more optimal fit.

Induce a specific backbone conformation: The D-amino acid can act as a "helix breaker" or a "turn inducer," forcing the peptide into a specific bioactive conformation that is recognized by the receptor. researchgate.net

The 3-methyl group on the histidine ring further influences these interactions by increasing the side chain's bulk and modifying its hydrogen-bonding capabilities. The methylation of the π-nitrogen (N-3) of the imidazole ring prevents it from acting as a hydrogen bond donor and alters the electronic distribution of the ring. nih.gov

Table 2: Potential Structural Interactions of this compound in a Receptor Binding Pocket

This table outlines hypothetical interactions based on general principles of protein-ligand binding, as specific structural data for this compound peptide-receptor complexes are not available.

Interacting Residue in ReceptorType of InteractionConsequence of D-ConfigurationInfluence of 3-Methyl Group
Aspartic Acid / Glutamic AcidIonic Bond / Hydrogen BondAlters the positioning of the imidazole ring for optimal interaction.Modifies the pKa of the imidazole ring, affecting its charge state.
Tyrosine / Phenylalanineπ-π StackingOrients the imidazole ring for favorable aromatic stacking.Increases steric bulk, potentially enhancing van der Waals forces.
Serine / ThreonineHydrogen BondPresents the N-1 nitrogen of the imidazole as a hydrogen bond acceptor in a unique orientation.Blocks hydrogen bonding at the N-3 position.
Leucine / ValineHydrophobic InteractionPositions the side chain to maximize hydrophobic contact.Adds a hydrophobic methyl group, strengthening the interaction.

Application in the Design and Development of Bioactive Molecules for Research

Incorporation into Peptidomimetics and Peptides as Research Tools

The integration of non-natural amino acids like 3-methyl-D-histidine into peptide sequences is a powerful strategy to enhance stability, modulate biological activity, and create novel peptidomimetics.

Research has shown that D-amino acid substitutions can lead to peptides with extended half-lives in biological fluids. While specific data for 3-methyl-D-histidine in this context is still emerging, the general principle of D-amino acid incorporation for protease resistance is well-established. For instance, studies on D-histidine analogs in general have indicated their potential to confer stability when integrated into peptide sequences designed for specific biological targets.

Studies on methylated histidines in general suggest that these modifications can influence protein structure and function rsc.orgnih.gov. For example, methylation can affect metal ion coordination, which is critical for the activity of many metalloenzymes and metalloproteins wikipedia.orgacs.org. When incorporated into peptides, 3-methyl-D-histidine could therefore modulate metal binding affinity or catalytic activity, thereby influencing the peptide's bioactivity. Furthermore, the steric bulk introduced by the methyl group might also play a role in modulating protein-peptide interactions or influencing peptide aggregation.

Development of Probes for Investigating Biochemical Pathways

3-methyl-D-histidine can be utilized in the development of chemical probes to investigate complex biochemical processes.

The deuterated form of 3-methyl-D-histidine, such as 3-methyl-D-histidine-d3, is particularly valuable for tracer studies in metabolic flux analysis smolecule.comnih.gov. 3-methylhistidine itself is a biomarker for muscle protein breakdown, as it is released from the degradation of actin and myosin and is not reutilized nih.govresearchgate.netcambridge.org. Its D-configuration and specific methylation pattern make it a unique molecule for tracking metabolic pathways.

By employing stable isotope-labeled versions (e.g., with deuterium (B1214612) or carbon-13), researchers can precisely quantify the incorporation and turnover of this modified amino acid in biological systems using mass spectrometry. This allows for detailed studies of protein synthesis and degradation rates, as well as the elucidation of metabolic pathways where histidine or its derivatives are involved nih.govcambridge.org. For instance, a study utilized methyl[D3]-methionine to trace protein synthesis and breakdown, demonstrating the utility of isotopic labeling in such analyses nih.gov.

Histidine residues are known for their ability to coordinate metal ions and participate in various protein-ligand interactions wikipedia.orgnih.govresearchgate.net. Modified histidine derivatives, including 3-methyl-D-histidine, can be incorporated into peptides or small molecules to create affinity probes. These probes can be designed to selectively bind to specific proteins or protein domains, facilitating the identification and characterization of protein-ligand interactions.

For example, studies have explored the use of histidine-containing ligands in affinity chromatography for protein purification nih.govresearchgate.netresearchgate.net. The ability of histidine to chelate metal ions like nickel or copper is exploited to capture histidine-tagged proteins. While these studies focus on polyhistidine tags, the principle extends to using modified histidines in designed affinity probes. Research into histidine modifications also includes developing probes for enzyme activity, such as activity-based probes for histidine kinases, which target the histidine phosphorylation event researchgate.netnsf.govnih.govnih.gov. These probes, often incorporating fluorescent tags or reactive groups, help in identifying active enzymes within complex biological samples.

Advanced Analytical and Computational Methodologies in H D His 3 Me Oh Research

High-Throughput Screening and Assay Development

High-throughput screening (HTS) represents a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of millions of compounds to identify those that modulate a specific biological pathway. wikipedia.org In the context of H-D-His(3-Me)-OH, HTS is primarily applied to screen libraries of peptides where this specific amino acid derivative has been incorporated. The goal is to identify peptide sequences with novel or enhanced biological activities.

Assay development is the critical first step in any HTS campaign. For this compound-containing peptides, these assays must be robust, scalable, and sensitive. Common assay formats include biochemical assays that measure enzyme activity and cell-based assays that assess cellular responses like signaling pathway activation or cell viability. chemimpex.comnih.gov For instance, given the role of the histidine imidazole (B134444) group in enzymatic catalysis, assays could be developed to screen for peptides that inhibit or enhance the activity of specific enzymes like kinases or proteases.

The process involves the miniaturization of these assays into microtiter plates (e.g., 384- or 1536-well formats) and the use of robotic automation for liquid handling, incubation, and data acquisition. wikipedia.org The results of such a screen can pinpoint "hits"—peptides that exhibit a desired biological effect.

Table 1: Hypothetical High-Throughput Screening Data for this compound-Containing Peptides Against Kinase X
Peptide IDSequenceConcentration (µM)% Inhibition of Kinase XZ'-factor
P-001Ac-Gly-This compound-Ala-Lys-NH21085.40.78
P-002Ac-Leu-This compound-Val-Phe-NH21012.10.78
P-003Ac-Arg-This compound-Pro-Gly-NH2105.60.78
P-004Ac-Trp-This compound-Ser-Tyr-NH21092.30.78
ControlAc-Gly-D-His-Ala-Lys-NH21045.20.78

Cheminformatics and Computational Biology

Cheminformatics and computational biology provide the tools to analyze, interpret, and predict the behavior of chemical compounds like this compound in a biological context. These in silico methods accelerate research by prioritizing experimental efforts and providing mechanistic insights that are difficult to obtain through laboratory work alone.

Predictive modeling uses computational algorithms to build mathematical models that correlate the structural or physicochemical features of a molecule with its biological activity. nih.gov For this compound, this involves generating a set of numerical values, known as molecular descriptors, that characterize its unique properties. These descriptors can include constitutional indices, topological indices, quantum-chemical descriptors, and 3D-descriptors.

Once descriptors are calculated for a series of peptides containing this compound with known biological activities (e.g., from an HTS campaign), machine learning algorithms can be employed. microsoft.com Techniques such as multiple linear regression, support vector machines, and neural networks are trained on this data to create a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov This model can then be used to predict the activity of virtual or untested peptides, guiding the synthesis of more potent and selective compounds.

Table 2: Selected Molecular Descriptors for Computational Modeling of this compound
Descriptor ClassSpecific DescriptorDescription
PhysicochemicalLogPMeasures the lipophilicity of the molecule.
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule.
ConstitutionalMolecular WeightThe sum of the atomic weights of the atoms in the molecule.
Quantum-ChemicalHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.
3D-DescriptorRadius of GyrationA measure of the molecule's spatial extension.

Biological function arises from complex networks of interacting molecules. Network analysis provides a framework for understanding how the introduction of a molecule like an this compound-containing peptide can influence these intricate systems. researchgate.net The analysis begins by mapping known protein-protein interactions and metabolic pathways. nih.gov

When experimental data suggests a peptide containing this compound interacts with a particular protein, network analysis can reveal the downstream consequences of this interaction. By analyzing the topology of the network, one can identify critical nodes (proteins) and pathways that are likely to be affected. nih.gov For example, if the peptide inhibits a key enzyme in histidine metabolism, metabolic modeling can be used to simulate the resulting changes in metabolite concentrations throughout the network, offering a systems-level view of the compound's effect. creative-proteomics.com

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological impact of this compound, researchers are turning to multi-omics data integration. nih.gov This approach combines data from different molecular levels—genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to construct a comprehensive model of the cellular response to a given stimulus. nih.govrsc.org

In a typical experiment, a biological system (e.g., a cell culture or an animal model) is treated with an this compound-containing peptide. Samples are then collected and analyzed using high-throughput technologies like next-generation sequencing and mass spectrometry to generate vast datasets for each omics layer. nih.gov

The challenge lies in integrating these diverse datasets to uncover meaningful biological insights. mdpi.comresearchgate.net Statistical and network-based methods are used to identify correlations and causal relationships between changes across the different omics levels. For instance, an observed change in the expression of a specific gene (transcriptomics) might be linked to a change in the abundance of its corresponding protein (proteomics) and a subsequent alteration in the concentration of a metabolite produced by that protein's enzymatic activity (metabolomics). This integrated approach can reveal the complete mechanism of action of an this compound-containing peptide, from the initial molecular target to the ultimate physiological outcome.

Table 3: Framework for a Hypothetical Multi-Omics Study of an this compound-Containing Peptide
Omics LayerTechnologyBiological Information Gained
GenomicsWhole Genome SequencingIdentifies genetic predispositions that may alter response.
TranscriptomicsRNA-SeqQuantifies changes in gene expression in response to the peptide.
ProteomicsMass Spectrometry (LC-MS/MS)Measures changes in protein abundance and post-translational modifications.
MetabolomicsMass Spectrometry (GC-MS, LC-MS)Profiles changes in small molecule metabolites, revealing pathway perturbations.

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